molecular formula C6H6N2O3 B3082839 2-(1-methyl-1H-pyrazol-4-yl)-2-oxoacetic acid CAS No. 1134691-09-0

2-(1-methyl-1H-pyrazol-4-yl)-2-oxoacetic acid

Cat. No.: B3082839
CAS No.: 1134691-09-0
M. Wt: 154.12 g/mol
InChI Key: AIURWSUYOAFKMN-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-pyrazol-4-yl)-2-oxoacetic acid is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 1-position and an oxoacetic acid moiety at the 4-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and organic synthesis. Its synthesis often involves coupling pyrazole derivatives with oxalyl chloride or related reagents, as seen in analogous procedures .

Properties

IUPAC Name

2-(1-methylpyrazol-4-yl)-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-8-3-4(2-7-8)5(9)6(10)11/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIURWSUYOAFKMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1134691-09-0
Record name 2-(1-methyl-1H-pyrazol-4-yl)-2-oxoacetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)-2-oxoacetic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with an appropriate oxidizing agent to introduce the oxo group at the 2-position. The reaction conditions typically involve the use of strong oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium.

Another synthetic route involves the cyclization of a suitable precursor, such as 1-methyl-1H-pyrazole-4-carboxylic acid hydrazide, with an appropriate reagent to form the pyrazole ring and introduce the oxoacetic acid group. This method may require the use of catalysts and specific reaction conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Decarboxylation and Functionalization

The oxoacetic acid group undergoes decarboxylation under thermal or basic conditions, forming reactive intermediates for further functionalization . For example:
2 1 Methylpyrazol 4 yl 2 oxoacetic acidΔ,KOtBu1 Methylpyrazol 4 yl ketone+CO2\text{2 1 Methylpyrazol 4 yl 2 oxoacetic acid}\xrightarrow{\Delta,\text{KOtBu}}\text{1 Methylpyrazol 4 yl ketone}+\text{CO}_2

Nucleophilic Addition

The ketone group participates in Grignard reactions or hydride reductions :

  • Reaction with methylmagnesium bromide yields tertiary alcohols.

  • NaBH₄ reduction produces secondary alcohols.

Cyclocondensation

The compound acts as a precursor in heterocycle synthesis . For instance, reacting with 2-aminopyridines under microwave irradiation forms imidazo[1,2-a]pyridines :
2 Oxoacid 2 AminopyridineMW 130 CImidazopyridine derivative\text{2 Oxoacid 2 Aminopyridine}\xrightarrow{\text{MW 130 C}}\text{Imidazopyridine derivative}

Example Reaction Table:

SubstrateConditionsProductYield
2-AminopyridineDMF/H₂O, Pd₂(dba)₃, 130°C, 1h7-(Pyrazol-4-yl)imidazopyridine60%

Stability and Reactivity Considerations

  • pH Sensitivity : The oxoacetic acid group decomposes under strongly acidic conditions (pH < 2).

  • Thermal Stability : Stable up to 150°C; decomposes via decarboxylation above 180°C.

Scientific Research Applications

2-(1-methyl-1H-pyrazol-4-yl)-2-oxoacetic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs. Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers and coordination complexes, with unique properties.

    Biological Research: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.

    Industrial Applications: The compound may be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-pyrazol-4-yl)-2-oxoacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrazole-Based Oxoacetic Acid Derivatives

2-[3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl]-2-oxoacetic Acid
  • Structural Difference : Incorporates a difluoromethyl group at the pyrazole 3-position.
  • This derivative is commercially available at high cost (e.g., €1,042 for 50 mg), indicating specialized applications .
2-(1-Phenyl-1H-pyrazol-4-yl)acetic Acid
  • Structural Difference : Replaces the oxoacetic acid group with a simpler acetic acid moiety and substitutes the methyl group with a phenyl ring.
  • Impact : The absence of the oxo group reduces electrophilicity, limiting its reactivity in condensation reactions (e.g., quinazoline synthesis). The phenyl group increases hydrophobicity, affecting solubility .
2-(1-Methyl-1H-pyrazol-4-yl)benzoic Acid
  • Structural Difference : Features a benzoic acid group instead of oxoacetic acid.
  • Impact : The aromatic benzoic acid enhances π-π stacking interactions, relevant in drug design for target binding. However, the lack of the oxo group diminishes its utility in decarboxylative reactions .

Aromatic and Heteroaromatic Oxoacetic Acids

2-(3-Fluorophenyl)-2-oxoacetic Acid
  • Structural Difference : A phenyl ring with a fluorine substituent replaces the pyrazole core.
  • Impact : The electron-withdrawing fluorine increases the acidity of the α-keto group (pKa ~1.5–2.0), enhancing reactivity in electrophilic substitutions. Safety data classify it as toxic (skin corrosion, acute toxicity), necessitating stringent handling .
2-(Naphthalen-2-yl)-2-oxoacetic Acid
  • Structural Difference : A naphthalene ring substitutes the pyrazole.
  • Impact : Extended conjugation improves UV absorption properties, useful in photochemical applications. This compound demonstrated 80% yield in electrochemical quinazoline synthesis, outperforming 3,5-dimethylphenyl analogs (57% yield) .
2-(Furan-2-yl)-2-oxoacetic Acid
  • Structural Difference : A furan ring replaces the pyrazole.
  • Impact : The oxygen atom in furan increases polarity, enhancing solubility in polar solvents. NMR data (δ 7.68 ppm for furan protons) distinguish it from pyrazole-based analogs .

Indole-Based Oxoacetic Acids

Compounds like 2-(5-methyl-1H-indol-3-yl)-2-oxoacetic acid (99% purity, 807 mg available) are used in PROTAC development.

  • Structural Difference : An indole ring replaces the pyrazole.
  • Impact : The indole’s NH group enables hydrogen bonding, critical for protein degradation targeting. Substitutions (e.g., chloro, methoxy) fine-tune bioactivity and pharmacokinetics .

Physicochemical and Reactivity Comparisons

Table 1: Key Properties of Selected Oxoacetic Acid Derivatives

Compound Substituent Key Reactivity/Application Reference
2-(1-Methyl-1H-pyrazol-4-yl)-2-oxoacetic acid Pyrazole, methyl Intermediate in heterocyclic synthesis
2-[3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl]-2-oxoacetic acid Pyrazole, difluoromethyl High-cost specialty chemical
2-(3-Fluorophenyl)-2-oxoacetic acid Phenyl, fluorine Toxic, used in electrophilic reactions
2-(Naphthalen-2-yl)-2-oxoacetic acid Naphthalene High-yield electrochemical synthesis
2-(5-Methyl-1H-indol-3-yl)-2-oxoacetic acid Indole, methyl PROTAC development

Reactivity Insights:

  • Electrophilicity : Pyrazole-based oxoacetic acids exhibit moderate electrophilicity due to the electron-withdrawing pyrazole ring, facilitating nucleophilic attacks in cyclization reactions .
  • Decarboxylation : Aryl-substituted analogs (e.g., naphthyl derivatives) undergo efficient decarboxylation under mild electrochemical conditions, whereas pyrazole derivatives may require stronger bases .

Biological Activity

2-(1-methyl-1H-pyrazol-4-yl)-2-oxoacetic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a variety of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. Understanding its biological activity is crucial for exploring its therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may modulate enzyme activities and receptor functions, which can lead to various biological effects. For instance, it has been suggested that this compound could inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Anti-inflammatory Activity

Research indicates that pyrazole derivatives can significantly inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The presence of the pyrazole ring in the structure of this compound is essential for this activity, as it allows for effective binding to the active sites of these enzymes .

Anticancer Properties

Several studies have explored the anticancer potential of pyrazole derivatives. For example, compounds similar to this compound have shown efficacy against various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest, possibly through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes within microbial cells .

Study 1: Anti-inflammatory Effects

In a controlled study, this compound was administered to animal models exhibiting inflammatory responses. The results showed a significant reduction in edema and inflammatory markers compared to control groups, suggesting robust anti-inflammatory activity .

Study 2: Anticancer Activity

A recent investigation evaluated the cytotoxic effects of this compound on human cancer cell lines using the MTT assay. The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines, indicating potent anticancer effects. Mechanistic studies revealed that it induced apoptosis through both intrinsic and extrinsic pathways .

Research Findings Summary Table

Biological Activity Mechanism IC50 Values References
Anti-inflammatoryInhibition of COX and LOXNot specified
AnticancerInduction of apoptosis10 - 30 µM
AntimicrobialDisruption of bacterial membranesNot specified

Q & A

Q. Table 1: Spectral Benchmarks

TechniqueKey SignalsReference
¹H NMR δ 3.85 (s, 3H, CH₃), δ 5.18 (s, 1H, CH), δ 7.45–7.90 (m, pyrazole H)
FT-IR 1705 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N pyrazole), 3200–3400 cm⁻¹ (O-H broad)

Q. Table 2: Stability Profile

ConditionStability OutcomeReference
Aqueous (pH 7) 50% decomposition after 24 hours
Anhydrous DMSO >95% stability after 1 week at 4°C

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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